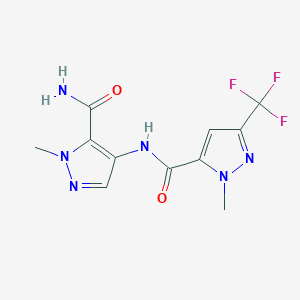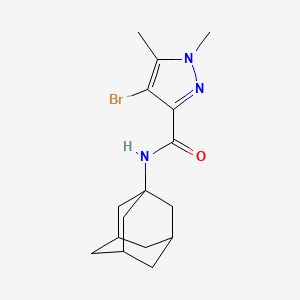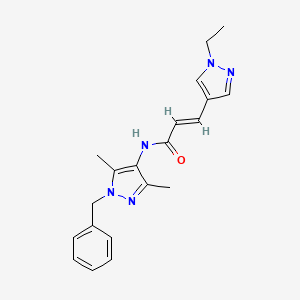![molecular formula C13H18ClN5O B14930320 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
The synthesis of 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole . This intermediate is then reacted with formic acid and a catalyst to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dichloromethane.
Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application but often involve inhibition of key enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxamide . What sets 4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H18ClN5O |
|---|---|
Peso molecular |
295.77 g/mol |
Nombre IUPAC |
4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N,1,5-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H18ClN5O/c1-5-19-8-10(6-15-19)7-17(3)13(20)12-11(14)9(2)18(4)16-12/h6,8H,5,7H2,1-4H3 |
Clave InChI |
KNCXMWVVYFSUOF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CN(C)C(=O)C2=NN(C(=C2Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B14930239.png)
![4-{[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B14930255.png)
![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14930257.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930274.png)

![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)



![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14930327.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930331.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
